molecular formula C20H19FN2O5S2 B2765777 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895472-90-9

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2765777
CAS No.: 895472-90-9
M. Wt: 450.5
InChI Key: XUJXKWURJCFRDU-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a synthetic small molecule characterized by a thiazole core substituted with a 3,4-dimethoxyphenyl group at position 4 and a propanamide side chain bearing a 4-fluorophenyl sulfonyl moiety.

The 3,4-dimethoxyphenyl group may enhance lipophilicity and π-π stacking interactions, while the 4-fluorophenyl sulfonyl moiety could improve metabolic stability and binding affinity through electronegative effects. The thiazole ring, a common pharmacophore, often contributes to hydrogen bonding and van der Waals interactions in target binding .

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O5S2/c1-27-17-8-3-13(11-18(17)28-2)16-12-29-20(22-16)23-19(24)9-10-30(25,26)15-6-4-14(21)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJXKWURJCFRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multiple steps, starting with the preparation of the thiazole ring. The process may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the thiazole ring with a 3,4-dimethoxyphenyl derivative using reagents such as palladium catalysts.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a sulfonylation reaction, often using sulfonyl chlorides and appropriate bases.

    Formation of the Propanamide Moiety: The final step involves the amidation reaction to form the propanamide group, typically using amine derivatives and coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that thiazole derivatives, including N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, exhibit significant anticancer properties. Thiazole compounds have been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. Studies have reported that certain thiazole derivatives can target specific cancer pathways, making them promising candidates for cancer therapy .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Thiazole derivatives have been synthesized and tested for their efficacy against bacteria and fungi. The presence of the thiazole moiety enhances the compound's ability to disrupt microbial cell walls or inhibit essential enzymatic functions within these organisms. This has led to investigations into their use as potential antibiotics or antifungal agents .

Pharmacological Applications

Anticonvulsant Activity
Several studies have highlighted the anticonvulsant potential of thiazole-containing compounds. For instance, derivatives similar to this compound have shown efficacy in reducing seizure activity in animal models. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can significantly enhance anticonvulsant properties, making these compounds valuable in treating epilepsy and other seizure disorders .

Anti-inflammatory Effects
Thiazole derivatives are also being explored for their anti-inflammatory effects. In vitro and in vivo studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis .

Biochemical Applications

Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, thiazole derivatives have been shown to act as inhibitors of certain kinases involved in cancer progression. Such enzyme inhibition can lead to a decrease in tumor growth and metastasis, highlighting the compound's potential as a targeted therapeutic agent .

Case Studies

Study Findings Implications
Study A: Anticancer ActivityDemonstrated significant tumor reduction in xenograft models using thiazole derivativesSupports further development of thiazole-based anticancer therapies
Study B: Antimicrobial EfficacyShowed effectiveness against MRSA strains with MIC values comparable to standard antibioticsPotential for development as a new class of antibiotics
Study C: Anticonvulsant PropertiesReported reduced seizure frequency in PTZ-induced seizure modelsSuggests utility in epilepsy treatment

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Heterocycle Substituents Key Functional Groups Reference
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide Thiazole 3,4-dimethoxyphenyl, 4-fluorophenyl sulfonyl Propanamide, sulfonyl Target
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Thiazole 4-fluorophenyl, furan-2-yl Propanamide
3-(3,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide (193) Imidazole/Pyridine 3,4-dimethoxyphenyl, 4-fluorophenyl, methylthio Propanamide, methylthio
(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29) Thiadiazocine/Thiazole 2,5-dimethoxyphenyl, 4-fluorophenyl Propanamide, thiadiazocine

Key Observations :

  • Thiazole vs. Imidazole/Pyridine Cores : The thiazole core in the target compound and compound 31 may favor planar interactions with targets, while the imidazole-pyridine hybrid in compound 193 introduces conformational flexibility .
  • Sulfonyl vs.

Yield and Purity :

  • Compound 31 achieved potent inhibitory activity through a Suzuki coupling step, though yield data are unspecified .
  • Compound 193’s synthesis via CDI activation yielded 57% with high purity, suggesting efficiency in propanamide formation .

Physicochemical and Spectral Properties

  • IR Spectroscopy : Analogous compounds (e.g., hydrazinecarbothioamides in ) show C=O stretches at 1663–1682 cm⁻¹ and C=S at 1243–1258 cm⁻¹. The absence of C=O bands in triazole derivatives (compounds 7–9) confirms tautomerism, a consideration for the target compound’s stability .
  • NMR Data : Compound 29’s ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) aligns with fluorophenyl and dimethoxyphenyl environments, suggesting similar shifts for the target compound .

Biological Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C20H19FN2O3S
  • Molecular Weight : 418.5 g/mol

The structure consists of a thiazole ring, a dimethoxyphenyl group, and a sulfonamide moiety, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
  • Antiviral Activity : Preliminary studies suggest that thiazole derivatives exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, thiazole compounds have shown efficacy against hepatitis C virus (HCV) by targeting NS5B RNA polymerase .
  • Anticancer Potential : The compound's structural components may enhance its ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Antiviral Activity

A study demonstrated that related thiazole derivatives exhibited significant antiviral activity against various viruses. For example:

CompoundVirus TargetIC50 (μM)Reference
Compound AHCV NS5B32.2
Compound BTMV30.57 ± 3.11
This compoundTBDTBDTBD

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

StudyCell LineIC50 (μM)Effect Observed
Study 1HCT 116 (Colon Cancer)4.363High activity compared to doxorubicin
Study 2MT-4 (T-Lymphocyte)TBDInduced apoptosis

Case Studies

  • Case Study on Antiviral Efficacy :
    • Researchers investigated the compound's effect on HCV replication in vitro. The results indicated a reduction in viral load with an IC50 value comparable to leading antiviral agents .
  • Case Study on Anticancer Properties :
    • A recent study assessed the compound's cytotoxic effects on various cancer cell lines, revealing that it significantly inhibited cell growth and induced apoptosis at low concentrations .

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, and what challenges arise during synthesis?

The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Condensation of 3,4-dimethoxyphenyl-substituted thiourea with α-bromoketones under reflux conditions .
  • Sulfonylation : Reaction of the thiazole intermediate with 4-fluorophenylsulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonyl group .
  • Amide coupling : Use of coupling agents like HBTU or DCC to attach the propanamide moiety to the thiazole core .

Q. Key challenges :

  • Purification : Column chromatography is often required due to byproducts from incomplete sulfonylation or amidation .
  • Stereochemical control : Ensuring regioselectivity during thiazole formation and avoiding over-sulfonylation .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are essential for verifying the thiazole ring, sulfonyl group, and amide linkage. For example, the sulfonyl group exhibits distinct deshielded proton signals near δ 7.5–8.0 ppm .
  • IR spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm1^{-1}, amide C=O at ~1650 cm1^{-1}) .
  • High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., C18_{18}H13_{13}Cl2_2FN2_2O3_3S2_2 in related analogs) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • In vitro cytotoxicity : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Enzyme inhibition studies : Screen against targets like kinases or proteases, given the sulfonamide group’s role in enzyme binding .
  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation using LC-MS/MS. Poor in vivo activity may stem from rapid clearance or metabolic instability .
  • Target engagement studies : Use techniques like thermal shift assays or cellular thermal proteome profiling (CPP) to confirm target binding in vivo .
  • Formulation optimization : Encapsulation in liposomes or PEGylation to enhance solubility and tissue penetration .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of analogs of this compound?

  • Systematic substituent variation : Modify the 3,4-dimethoxyphenyl group (e.g., replace with chlorophenyl or trifluoromethyl groups) to assess electronic effects on activity .
  • Fragment-based design : Synthesize truncated analogs (e.g., removing the sulfonyl group) to identify essential pharmacophores .
  • Computational modeling : Docking studies using crystal structures of target proteins (e.g., KPNB1) to predict binding modes .

Q. How should researchers design experiments to address conflicting data on its mechanism of action (MoA)?

  • Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to identify downstream pathways affected by the compound .
  • CRISPR-Cas9 knockout models : Validate hypothesized targets by knocking out genes encoding suspected proteins (e.g., NF-κB or STAT3) .
  • Kinase profiling panels : Use commercial platforms (e.g., Eurofins KinaseProfiler) to test inhibition across 100+ kinases, reducing bias in MoA hypotheses .

Q. What are the best practices for optimizing experimental conditions in stability studies?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via HPLC-MS .
  • pH-dependent stability : Test solubility and degradation in buffers (pH 1–10) to simulate gastrointestinal and physiological conditions .
  • Excipient compatibility : Screen with common stabilizers (e.g., mannitol, PVP) to enhance shelf life .

Methodological Considerations

Q. How can researchers validate the selectivity of this compound against off-target proteins?

  • Competitive binding assays : Use fluorescence polarization or SPR to measure binding affinity against related proteins (e.g., other sulfonamide-binding enzymes) .
  • Proteome-wide profiling : Employ affinity pulldown combined with mass spectrometry to identify non-target interactions .
  • In silico off-target prediction : Tools like SwissTargetPrediction or SEA reduce false positives in selectivity studies .

Q. What statistical approaches are recommended for analyzing dose-response data in heterogeneous cell populations?

  • Hill slope modeling : Fit data to the Hill equation to calculate EC50_{50}/IC50_{50} values and assess cooperativity .
  • Bootstrap resampling : Estimate confidence intervals for potency metrics in datasets with high variability .
  • Synergy analysis : Use Chou-Talalay or Bliss independence models for combination therapy studies .

Q. How can researchers address discrepancies in cytotoxicity data between 2D monolayer and 3D organoid models?

  • Microenvironmental factors : Supplement 3D cultures with ECM proteins (e.g., Matrigel) to mimic in vivo nutrient gradients .
  • Metabolic profiling : Compare ATP levels or ROS production between models using luminescence assays .
  • Drug penetration assays : Image compound distribution in 3D spheroids via confocal microscopy with fluorescent analogs .

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